
Pip-alkyne-Ph-COOCH3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pip-alkyne-Ph-COOCH3 can be synthesized through a series of organic reactions. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of an alkyne group in this compound and an azide group in another molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The compound is synthesized in controlled environments to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Pip-alkyne-Ph-COOCH3 undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in substitution reactions with other functional groups.
Cycloaddition Reactions: The alkyne group can undergo cycloaddition reactions, such as the CuAAC reaction.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in this compound to form triazoles.
Major Products
The major products formed from these reactions include triazole derivatives, which are often used in the synthesis of PROTAC molecules .
Applications De Recherche Scientifique
Pip-alkyne-Ph-COOCH3 has a wide range of applications in scientific research:
Chemistry: Used as a PROTAC linker in the synthesis of various PROTAC molecules.
Biology: Employed in the study of protein degradation mechanisms.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer.
Industry: Applied in the production of specialized chemical compounds for research and development
Mécanisme D'action
Pip-alkyne-Ph-COOCH3 functions as a linker in PROTAC molecules. It facilitates the binding of the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. The alkyne group in this compound allows for the attachment of various functional groups, enhancing its versatility in PROTAC synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pip-alkyne-Ph-COOH: Similar structure but with a carboxylic acid group instead of a methyl ester.
Pip-alkyne-Ph-CONH2: Contains an amide group instead of a methyl ester.
Uniqueness
Pip-alkyne-Ph-COOCH3 is unique due to its methyl ester group, which provides distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific PROTAC synthesis applications .
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
methyl 4-(2-piperidin-4-ylethynyl)benzoate |
InChI |
InChI=1S/C15H17NO2/c1-18-15(17)14-6-4-12(5-7-14)2-3-13-8-10-16-11-9-13/h4-7,13,16H,8-11H2,1H3 |
Clé InChI |
MVKCFRVJYFABPF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C#CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)
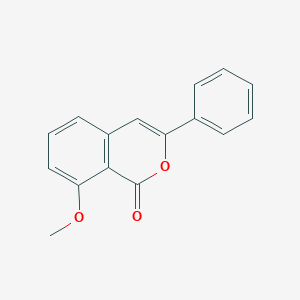
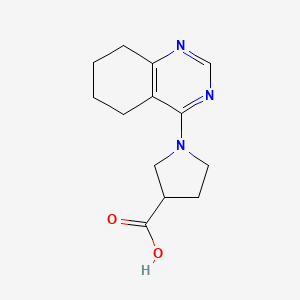

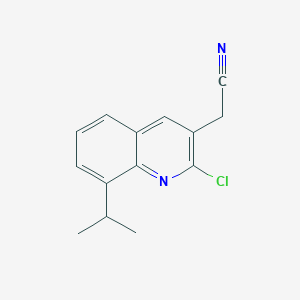
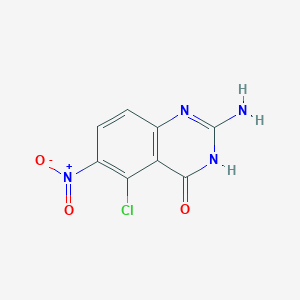
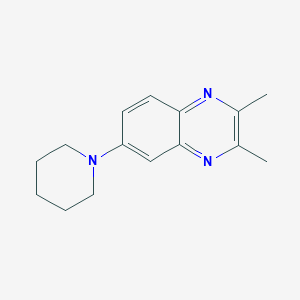
![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)
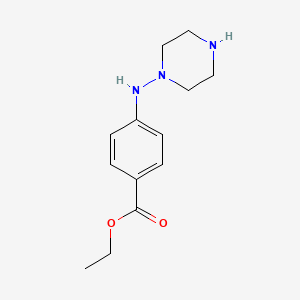
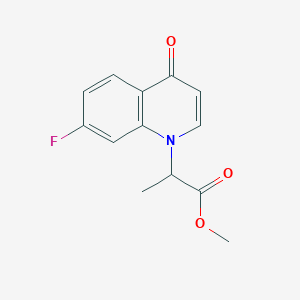
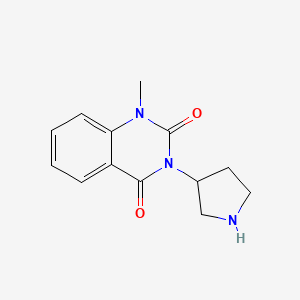
![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)


